molecular formula C16H14O6 B11054577 (3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone

(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone

Cat. No.: B11054577
M. Wt: 302.28 g/mol
InChI Key: MIRIDVREUSBSAM-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone is a complex organic compound characterized by the presence of both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-hexafluorophosphate) . The reaction mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated under reduced pressure to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the methoxy groups may produce hydroxyl derivatives.

Scientific Research Applications

(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-(7-methoxy-1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C16H14O6/c1-19-12-4-3-9(5-11(12)17)15(18)10-6-13(20-2)16-14(7-10)21-8-22-16/h3-7,17H,8H2,1-2H3

InChI Key

MIRIDVREUSBSAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC3=C(C(=C2)OC)OCO3)O

Origin of Product

United States

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